molecular formula C16H17ClN4O3 B2977014 3-Chloro-5-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}pyridin-2-ol CAS No. 2097913-17-0

3-Chloro-5-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}pyridin-2-ol

Cat. No.: B2977014
CAS No.: 2097913-17-0
M. Wt: 348.79
InChI Key: SZYAVMVUWALHCB-UHFFFAOYSA-N
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Description

3-Chloro-5-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}pyridin-2-ol is a complex organic compound that features a pyrrolidine ring, a pyrimidine moiety, and a pyridin-2-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}pyridin-2-ol typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the pyrimidine moiety, and the final coupling with the pyridin-2-ol group. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}pyridin-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

3-Chloro-5-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}pyridin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-5-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}pyridin-2-ol involves its interaction with specific molecular targets. The pyrrolidine ring and pyrimidine moiety may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-5-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c1-9-5-14(20-10(2)19-9)24-12-3-4-21(8-12)16(23)11-6-13(17)15(22)18-7-11/h5-7,12H,3-4,8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZYAVMVUWALHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=CNC(=O)C(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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